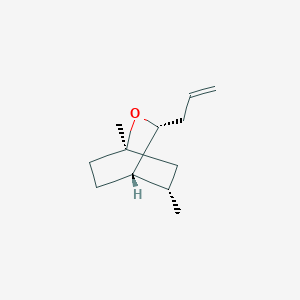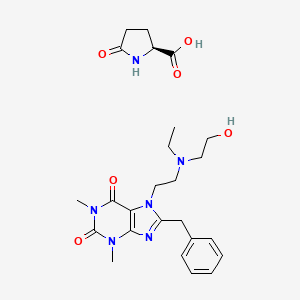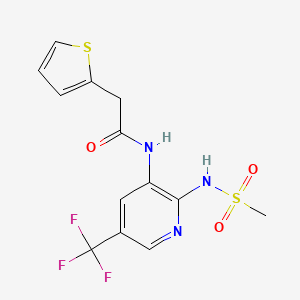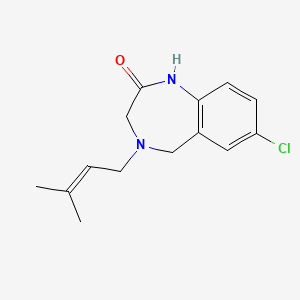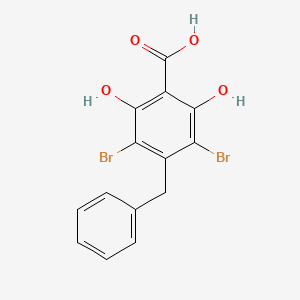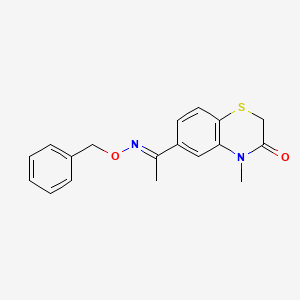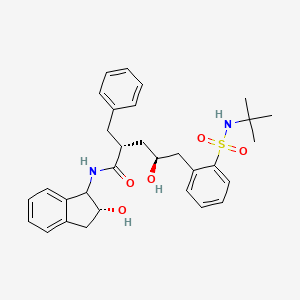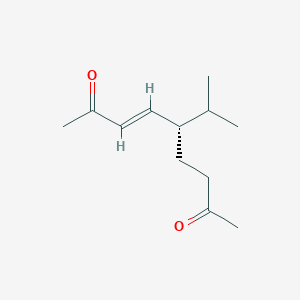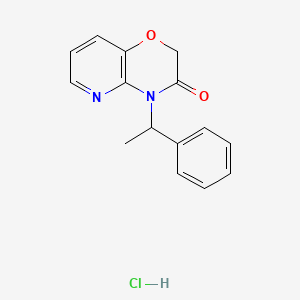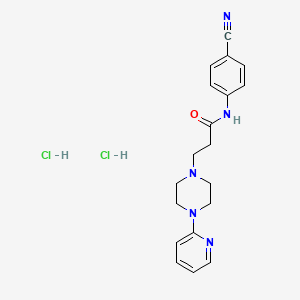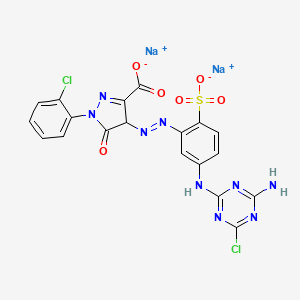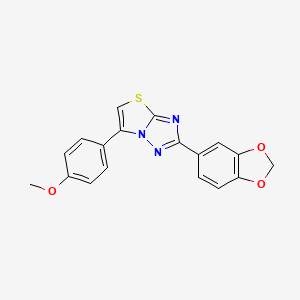
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is a heterocyclic compound that contains a thiazole ring fused with a triazole ring, along with benzodioxole and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine or its derivatives to form the triazole ring.
Introduction of the Benzodioxole and Methoxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: Investigated for its interactions with various biological targets, such as enzymes or receptors.
Material Science: Potential use in the development of organic semiconductors or other advanced materials.
作用機序
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and activity.
類似化合物との比較
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-6-phenylthiazolo(3,2-b)(1,2,4)triazole: Lacks the methoxy group, which may affect its biological activity.
3-(1,3-Benzodioxol-5-yl)-6-(4-hydroxyphenyl)thiazolo(3,2-b)(1,2,4)triazole: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is unique due to the presence of both benzodioxole and methoxyphenyl groups, which can influence its chemical properties and biological activity, making it a versatile scaffold for various applications.
特性
CAS番号 |
140405-80-7 |
|---|---|
分子式 |
C18H13N3O3S |
分子量 |
351.4 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-19-17(20-21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |
InChIキー |
IBCWOMIEFSUVCS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


